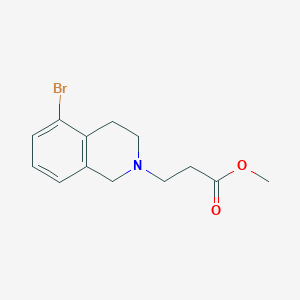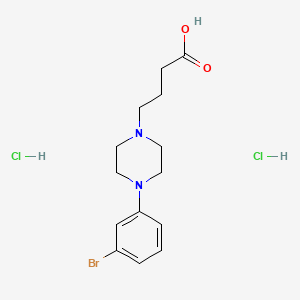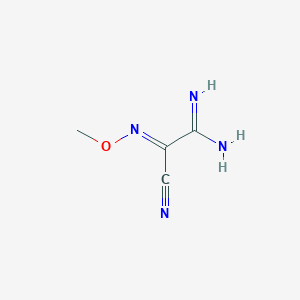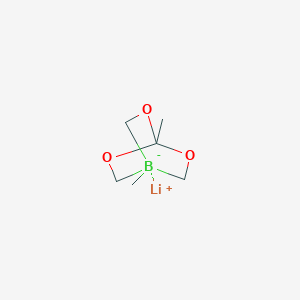
Lithium methyltriolborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium methyltriolborate is an organometallic compound that has gained attention due to its stability and versatility in various chemical reactions. It is an air-stable white solid that is convenient to handle and has shown good performance in metal-catalyzed bond-forming reactions, particularly in palladium-catalyzed cross-coupling reactions with haloarenes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium methyltriolborate can be synthesized by methylation of triisopropyl borate with methyllithium, followed by removal of isopropanol through ester exchange with 1,1,1-tris(hydroxymethyl)ethane. This method yields this compound as an air-stable white solid with a high yield of 97% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis method described above can be scaled up for industrial applications. The process involves standard organometallic synthesis techniques that are commonly used in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Lithium methyltriolborate primarily undergoes cross-coupling reactions, particularly palladium-catalyzed cross-coupling reactions with aryl halides. These reactions are significant in organic synthesis for forming carbon-carbon bonds .
Common Reagents and Conditions
Reagents: Palladium acetate, RuPhos complex, methanol, water.
Conditions: Refluxing methanol and water mixture, absence of bases.
Major Products Formed
The major products formed from these reactions are arylated compounds, which are valuable intermediates in the synthesis of various organic molecules .
Scientific Research Applications
Lithium methyltriolborate has several applications in scientific research:
Chemistry: Used as a reagent in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Industrial Chemistry: Employed in the synthesis of complex organic molecules, which are used in pharmaceuticals, agrochemicals, and materials science.
Materials Science: Utilized in thin film deposition processes and the manufacturing of light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which lithium methyltriolborate exerts its effects involves its role as a reagent in metal-catalyzed cross-coupling reactions. The compound interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of aryl halides and the subsequent coupling with the methyl group from this compound .
Comparison with Similar Compounds
Similar Compounds
- Methylboronic acid
- Methylboroxine
- B-methyl-9-borabicyclo[3.3.1]nonane (B-Me-9-BBN)
Uniqueness
Lithium methyltriolborate is unique due to its air-stability and high yield in synthesis. Unlike other methylboron compounds, it does not form trimeric cyclic anhydrides (boroxines), making it easier to handle and purify .
Properties
IUPAC Name |
lithium;1,4-dimethyl-3,5,8-trioxa-1-boranuidabicyclo[2.2.2]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BO3.Li/c1-6-8-3-7(2,4-9-6)5-10-6;/h3-5H2,1-2H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNPRRSOUJZBJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-]12(COC(OC1)(OC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BLiO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Fluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B8134803.png)
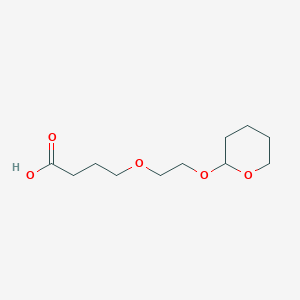

![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carboxylic acid (4-fluoro-phenyl)-amide](/img/structure/B8134832.png)
![[4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperidin-1-yl-methanone](/img/structure/B8134835.png)



